molecular formula C15H21N3O2 B2792310 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320444-97-9

8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2792310
CAS No.: 2320444-97-9
M. Wt: 275.352
InChI Key: KFHWLKZBHGLYNT-UHFFFAOYSA-N
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Description

8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique structure that includes a pyrazole ring, a bicyclic octane system, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic octane system, followed by the introduction of the pyrazole ring and the tetrahydrofuran moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.

    Bicyclic octane derivatives: Compounds with a similar bicyclic structure can be used for comparison in terms of stability and reactivity.

    Tetrahydrofuran derivatives: These compounds can be compared based on their solubility and chemical reactivity.

The uniqueness of This compound

Properties

IUPAC Name

oxolan-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(14-3-1-8-20-14)18-11-4-5-12(18)10-13(9-11)17-7-2-6-16-17/h2,6-7,11-14H,1,3-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHWLKZBHGLYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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